molecular formula C18H17FN2O3 B6536431 N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(2-fluorophenoxy)acetamide CAS No. 1021209-92-6

N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(2-fluorophenoxy)acetamide

Cat. No.: B6536431
CAS No.: 1021209-92-6
M. Wt: 328.3 g/mol
InChI Key: RDAKRTVHSOITCD-UHFFFAOYSA-N
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Description

N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(2-fluorophenoxy)acetamide, also known as N-acetyl-6-fluorophenylindole-2-acetamide (FIPIA), is an indole derivative that has been studied extensively for its potential applications in scientific research. FIPIA is a small organic molecule that is highly soluble in water and has a low molecular weight, making it an ideal candidate for use in various types of experiments. FIPIA has been used in a variety of studies, ranging from medicinal chemistry to biochemistry.

Scientific Research Applications

FIPIA has been used in a variety of scientific research applications. It has been used as a fluorescent probe for the detection of various analytes and as a marker for the detection of enzyme activity. FIPIA has also been used to study the effects of various compounds on cell growth and to study the effects of various compounds on the structure and function of proteins. FIPIA has also been used to study the effects of various compounds on the production of reactive oxygen species in cells.

Mechanism of Action

The mechanism of action of FIPIA is not well understood. It is believed that FIPIA binds to specific proteins and enzymes, which results in the inhibition of their activity. It is also believed that FIPIA may interact with other molecules in the cell, such as DNA and RNA, which could result in the inhibition of gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of FIPIA are not well understood. However, it has been shown to inhibit the activity of various enzymes and proteins, which could result in the inhibition of various biochemical and physiological processes. It has also been shown to inhibit the production of reactive oxygen species, which could result in the reduction of oxidative stress.

Advantages and Limitations for Lab Experiments

FIPIA has several advantages for use in laboratory experiments. It is highly soluble in water, has a low molecular weight, and is relatively inexpensive to synthesize. Additionally, it can be used as a fluorescent probe for the detection of various analytes and as a marker for the detection of enzyme activity. However, FIPIA also has several limitations. It is not very stable in the presence of light or heat, and it can be easily degraded by enzymes.

Future Directions

There are several potential future directions for the use of FIPIA. It could be used to study the effects of various compounds on the structure and function of proteins, as well as to study the effects of various compounds on the production of reactive oxygen species in cells. Additionally, FIPIA could be used to study the effects of various compounds on cell growth and to study the effects of various compounds on gene expression. It could also be used to develop new fluorescent probes for the detection of various analytes. Furthermore, FIPIA could be used to develop new drugs that target specific proteins and enzymes.

Synthesis Methods

FIPIA can be synthesized using a variety of methods. One of the most common methods is the reaction of 2-fluorophenol with 1-acetyl-2,3-dihydro-1H-indol-6-yl bromide in the presence of a base such as sodium hydroxide. This reaction produces a mixture of the desired product and byproducts, which can be separated using column chromatography. Other methods for synthesizing FIPIA include the reaction of 2-fluorophenol with 1-acetyl-2,3-dihydro-1H-indol-6-yl chloride or the reaction of 2-fluorophenol with 1-acetyl-2,3-dihydro-1H-indol-6-yl iodide.

Properties

IUPAC Name

N-(1-acetyl-2,3-dihydroindol-6-yl)-2-(2-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O3/c1-12(22)21-9-8-13-6-7-14(10-16(13)21)20-18(23)11-24-17-5-3-2-4-15(17)19/h2-7,10H,8-9,11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDAKRTVHSOITCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)COC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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